Diisobutyl Phthalate-d4

Descripción general

Descripción

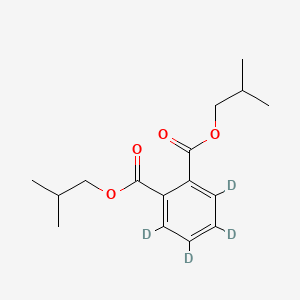

Diisobutyl Phthalate-d4 is a deuterated form of Diisobutyl Phthalate, a phthalate ester. It is commonly used as an analytical standard in various scientific research applications. The deuterium atoms replace the hydrogen atoms in the benzene ring, making it useful for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry studies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Diisobutyl Phthalate-d4 is synthesized through the esterification of deuterated isobutanol and phthalic anhydride. The reaction typically occurs in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale esterification processes. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through distillation or recrystallization techniques to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions: Diisobutyl Phthalate-d4 undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form phthalic acid and isobutyl alcohol.

Reduction: Reduction reactions can convert it back to the corresponding alcohols.

Substitution: It can undergo nucleophilic substitution reactions where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like hydroxide ions or amines are commonly used.

Major Products Formed:

Oxidation: Phthalic acid and isobutyl alcohol.

Reduction: Isobutanol and phthalic acid derivatives.

Substitution: Various substituted phthalates depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Diisobutyl Phthalate-d4 is widely used in scientific research, including:

Chemistry: It serves as an internal standard in NMR spectroscopy and mass spectrometry for the quantification of phthalates in complex mixtures.

Biology: It is used in metabolic studies to trace the degradation pathways of phthalates in biological systems.

Medicine: It aids in the study of phthalate exposure and its effects on human health.

Mecanismo De Acción

Diisobutyl Phthalate-d4 exerts its effects primarily through its interaction with biological molecules. It can be absorbed via oral ingestion and dermal exposure. Once inside the body, it is metabolized to monoisobutyl phthalate, which can further undergo oxidation and conjugation reactions. These metabolites can interact with various molecular targets, including enzymes and receptors, leading to potential biological effects .

Comparación Con Compuestos Similares

Diisobutyl Phthalate: The non-deuterated form, commonly used as a plasticizer.

Dibutyl Phthalate: Another phthalate ester with similar properties but different alkyl chain length.

Bis(2-ethylhexyl) Phthalate: A phthalate ester with longer alkyl chains, used as a plasticizer in various applications.

Uniqueness: Diisobutyl Phthalate-d4 is unique due to the presence of deuterium atoms, which makes it particularly useful in analytical applications. The deuterium atoms provide distinct NMR signals and mass spectrometry peaks, allowing for precise quantification and analysis in complex mixtures .

Actividad Biológica

Diisobutyl phthalate-d4 (DIBP-d4) is a deuterated form of diisobutyl phthalate (DIBP), a phthalate ester commonly used as a plasticizer. Its biological activity has garnered attention due to its potential effects on human health and the environment. This article delves into the biological activities associated with DIBP-d4, including its mechanisms of action, toxicological effects, and relevant case studies.

Chemical Structure and Properties

DIBP-d4 has the chemical formula C₆H₄(C₄H₉)₂O₂ and is characterized by the presence of four deuterium atoms, which makes it useful in tracing studies. The structure facilitates its interaction with biological systems, particularly through receptor activation pathways.

1. Receptor Activation

DIBP-d4 primarily exerts its biological effects through the activation of peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. This receptor is involved in the regulation of fatty acid storage and glucose metabolism. Upon binding to DIBP-d4, PPARγ forms a heterodimer with retinoid X receptor (RXR), which then interacts with specific DNA sequences to regulate gene expression related to metabolism and inflammation .

2. Cytotoxicity and Genotoxicity

Research indicates that exposure to DIBP-d4 can lead to cytotoxic effects on various cell types. In vitro studies have demonstrated that DIBP-d4 can induce oxidative stress by activating glutathione S-transferase while inhibiting antioxidant enzymes such as superoxide dismutase and catalase . This imbalance can lead to cellular damage and apoptosis.

1. Reproductive Toxicity

DIBP-d4 has been linked to adverse reproductive outcomes in both animal models and human studies. Prenatal exposure has been associated with developmental abnormalities in male reproductive systems, including decreased testicular weight and impaired spermatogenesis . The disruption of cytokine signaling pathways, particularly involving tumor necrosis factor receptors, has also been noted as a mechanism contributing to these reproductive effects .

2. Endocrine Disruption

As an endocrine disruptor, DIBP-d4 can interfere with hormone signaling. Studies have shown that it can upregulate prolactin levels while downregulating certain receptors involved in reproductive health, leading to potential long-term effects on fertility .

Case Study 1: Human Exposure via Medical Devices

A study documented the leaching of phthalates, including DIBP-d4, from medical supplies into fluids used in clinical settings. The findings revealed significant concentrations of DIBP-d4 leaching into IV fluids, raising concerns about patient exposure during medical treatments . The highest recorded leaching was from urine collection devices for newborns, highlighting a vulnerable population at risk.

Case Study 2: Environmental Impact on Aquatic Life

In aquatic environments, DIBP-d4 exposure has been shown to affect species such as Danio rerio (zebrafish). Research indicated alterations in reproductive behaviors and developmental anomalies in larvae exposed to environmentally relevant concentrations of DIBP-d4 . These findings underscore the compound's impact beyond human health, affecting biodiversity.

Data Summary

The following table summarizes key findings related to the biological activity of DIBP-d4:

Propiedades

IUPAC Name |

bis(2-methylpropyl) 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22O4/c1-11(2)9-19-15(17)13-7-5-6-8-14(13)16(18)20-10-12(3)4/h5-8,11-12H,9-10H2,1-4H3/i5D,6D,7D,8D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGWAVDBGNNKXQV-KDWZCNHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COC(=O)C1=CC=CC=C1C(=O)OCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])C(=O)OCC(C)C)C(=O)OCC(C)C)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50745737 | |

| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

358730-88-8 | |

| Record name | Bis(2-methylpropyl) (~2~H_4_)benzene-1,2-dicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50745737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 358730-88-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.